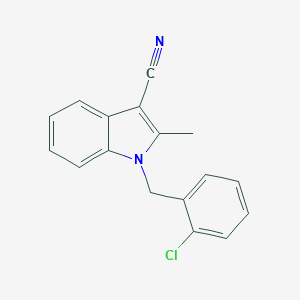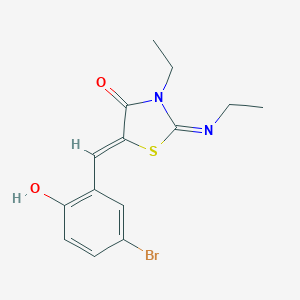![molecular formula C29H24ClFN2O3 B297804 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which is known for its diverse pharmacological activities.
科学研究应用
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The exact mechanism of action of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse pharmacological activities. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
未来方向
The potential therapeutic applications of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone are vast, and there are several future directions for research in this area. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
合成方法
The synthesis of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. The most common method involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with ethyl 3-aminobenzoate to form the final product. The synthesis of this compound has also been achieved using other methods, such as microwave-assisted synthesis and one-pot synthesis.
属性
分子式 |
C29H24ClFN2O3 |
|---|---|
分子量 |
503 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24ClFN2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-12-22(31)13-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-10-21(30)11-15-23/h3-17,28,32H,2,18H2,1H3 |
InChI 键 |
MOXJQOPODRKRFN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl {2-[(6-(anilinocarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B297742.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)
